molecular formula C10H11BrN2O4 B7886279 2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide

Cat. No.: B7886279
M. Wt: 303.11 g/mol
InChI Key: RCFQXVKOZWNOPN-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide is an organic compound that features a bromine atom, a hydroxy group, and a nitro group attached to a phenyl ring, along with a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide typically involves the bromination of 2-hydroxy-5-nitrobenzyl bromide, followed by the reaction with butanamide. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by covalently modifying active site residues or by acting as a competitive inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-nitrophenol
  • 2-hydroxy-5-nitrobenzyl bromide
  • 2-bromo-5-nitrobenzamide

Uniqueness

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a nitro group on the phenyl ring, along with the butanamide side chain, makes it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-2-7(11)10(15)12-8-5-6(13(16)17)3-4-9(8)14/h3-5,7,14H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFQXVKOZWNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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